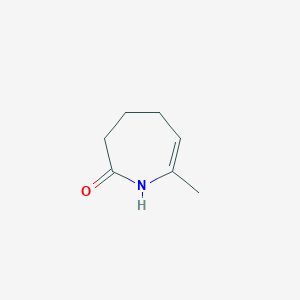
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the reaction of 2-aminocyclohexanone with methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one: Another member of the azepine family with similar structural features.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: A brominated derivative with distinct chemical properties.
Uniqueness
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and interaction with molecular targets compared to other azepine derivatives .
Propriétés
Numéro CAS |
823797-52-0 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
7-methyl-1,3,4,5-tetrahydroazepin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6-4-2-3-5-7(9)8-6/h4H,2-3,5H2,1H3,(H,8,9) |
Clé InChI |
LNSFGTDDSGXQGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
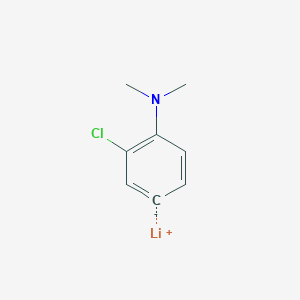
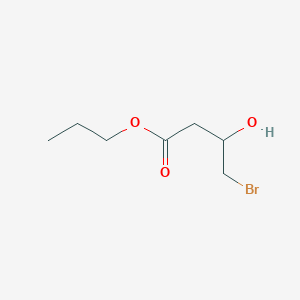
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
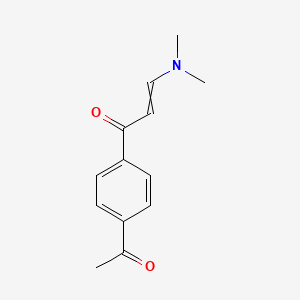
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)

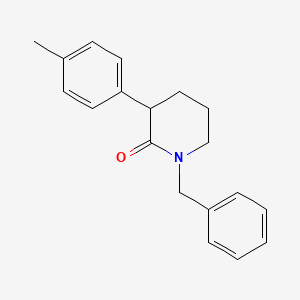


![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
